[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate [(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate
Brand Name: Vulcanchem
CAS No.: 100045-73-6
VCID: VC20786397
InChI: InChI=1S/C46H64N4O13/c1-27(16-17-38(55)30(4)44(62-32(6)52)28(2)18-19-50(7)26-51)40(58-9)22-41-31(5)39(57-8)14-11-15-42-47-36(24-59-42)45-49-37(25-61-45)46-48-35(23-60-46)29(3)20-33(53)12-10-13-34(54)21-43(56)63-41/h11,15,18-19,23-31,34,39-41,44,54H,10,12-14,16-17,20-22H2,1-9H3/b15-11-,19-18+/t27-,28+,29-,30-,31-,34+,39+,40+,41+,44+/m0/s1
SMILES: CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC)O
Molecular Formula: C46H64N4O13
Molecular Weight: 881 g/mol

[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate

CAS No.: 100045-73-6

Cat. No.: VC20786397

Molecular Formula: C46H64N4O13

Molecular Weight: 881 g/mol

* For research use only. Not for human or veterinary use.

[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate - 100045-73-6

Specification

CAS No. 100045-73-6
Molecular Formula C46H64N4O13
Molecular Weight 881 g/mol
IUPAC Name [(E,3R,4R,5R,9S,10R)-1-[formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate
Standard InChI InChI=1S/C46H64N4O13/c1-27(16-17-38(55)30(4)44(62-32(6)52)28(2)18-19-50(7)26-51)40(58-9)22-41-31(5)39(57-8)14-11-15-42-47-36(24-59-42)45-49-37(25-61-45)46-48-35(23-60-46)29(3)20-33(53)12-10-13-34(54)21-43(56)63-41/h11,15,18-19,23-31,34,39-41,44,54H,10,12-14,16-17,20-22H2,1-9H3/b15-11-,19-18+/t27-,28+,29-,30-,31-,34+,39+,40+,41+,44+/m0/s1
Standard InChI Key LVCVJHOYJVOSGI-GALWPMFLSA-N
Isomeric SMILES C[C@H]1CC(=O)CCC[C@H](CC(=O)O[C@@H]([C@H]([C@@H](C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)C[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC)O
SMILES CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC)O
Canonical SMILES CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC)O

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